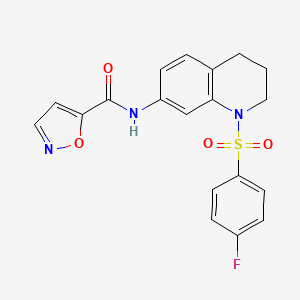

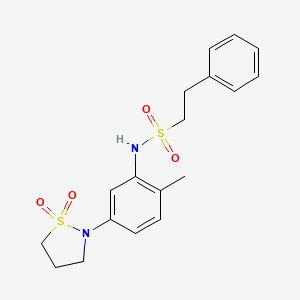

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of isoquinoline carboxamide derivatives, as mentioned in the first paper, involves the creation of analogues to PK11195, a compound known for its strong and selective binding to peripheral benzodiazepine receptor (PBR) sites. The paper describes the synthesis of a series of these analogues and their subsequent biological characterization. One particular compound, 1-(2-iodophenyl)-N-methyl-N-(3-fluoropropyl)-3-isoquinoline carboxamide, demonstrated high potency and was identified as a lead ligand for further studies, including fluorine-18 radiolabeling for PET imaging .

The second paper discusses a different synthesis approach, focusing on the visible-light-driven sulfonylation/cyclization of N-methacryloyl-2-phenylbenzoimidazoles. This method utilizes sulfonyl chloride and provides a range of sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-ones. The process is noted for its mild reaction conditions, functional group tolerance, and the potential for producing antitumor lead compounds .

Molecular Structure Analysis

The molecular structure of the compounds synthesized in the first paper is characterized by the presence of an isoquinoline carboxamide core, which is essential for the binding affinity to PBR. The introduction of a fluoropropyl group and an iodophenyl group to the molecule is significant for the potency and the potential for radiolabeling with fluorine-18 .

In the second paper, the molecular structure of the synthesized compounds features a sulfonylated benzo[4,5]imidazo[2,1-a]isoquinolin-6(5H)-one core. The sulfonylation is a key modification that could enhance the compounds' antitumor properties. The cyclization step is crucial for forming the complex structure that may contribute to the biological activity .

Chemical Reactions Analysis

The chemical reactions involved in the first paper's synthesis include the formation of the isoquinoline carboxamide derivatives and their subsequent radiolabeling with fluorine-18. The radiolabeling step is particularly important for the development of PET radioligands, which can be used in imaging studies .

In the second paper, the chemical reactions are centered around the visible-light-driven sulfonylation/cyclization process. This innovative method allows for the introduction of sulfonyl groups into the molecular structure, which can significantly alter the compound's properties and enhance its potential as an antitumor agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds described in the first paper are tailored for binding to PBR and for imaging applications. The introduction of the fluoropropyl and iodophenyl groups likely affects the lipophilicity, stability, and the ability to cross biological membranes, which are important factors for a PET radioligand .

The compounds synthesized in the second paper are expected to have properties suitable for antitumor activity. The sulfonylation likely affects the solubility and the ability to interact with biological targets. The mild reaction conditions suggest that the compounds could retain a wide range of functional groups, which may be beneficial for their biological activity .

properties

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O4S/c20-14-4-7-16(8-5-14)28(25,26)23-11-1-2-13-3-6-15(12-17(13)23)22-19(24)18-9-10-21-27-18/h3-10,12H,1-2,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATHAKQRTZUHYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=NO3)N(C1)S(=O)(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)

![3-(3-methoxyphenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-4-carboxamide](/img/structure/B3019618.png)

![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)

![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)

![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)

![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)

![Ethyl 6-((tert-butoxycarbonyl)amino)-[1,2,3]triazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B3019631.png)

![8-(p-tolyl)-2-(3-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B3019632.png)